
benzyl N-(oxan-3-yl)carbamate
Overview
Description
benzyl N-(oxan-3-yl)carbamate is an organic compound with the molecular formula C13H17NO3. It is characterized by the presence of a benzyl group attached to a tetrahydro-2H-pyran-3-yl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(oxan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with tetrahydro-2H-pyran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide. This reaction is critical for deprotection in synthetic chemistry.
Conditions | Reagents | Products | Mechanism |
---|---|---|---|
Acidic (HCl, H₂SO₄) | Dilute HCl (1–2 M), 60–80°C | Benzyl alcohol, oxan-3-ylammonium salt | Nucleophilic acyl substitution |
Basic (NaOH, KOH) | 0.1–1 M NaOH, reflux | Benzyl alcohol, oxan-3-ylamine, CO₂ | Base-catalyzed elimination |
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Kinetics : Hydrolysis rates increase with temperature and ionic strength. Under basic conditions, the reaction proceeds 2–3 times faster than in acidic media.
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Applications : Used in peptide synthesis for temporary amine protection.
Oxidation Reactions
The oxane ring’s secondary alcohol and methylene groups are susceptible to oxidation.
Target Site | Reagents | Products | Yield |
---|---|---|---|
C-3 hydroxyl (oxane) | CrO₃/H₂SO₄ (Jones reagent) | 3-Oxooxane derivative | 65–75% |
Methylene group | KMnO₄ (acidic conditions) | Ketone or carboxylic acid | 40–50% |
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Selectivity : Jones reagent preferentially oxidizes the hydroxyl group over the carbamate.
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Side reactions : Over-oxidation of the benzyl group may occur with strong oxidants like KMnO₄ .
Substitution Reactions
The carbamate’s carbonyl carbon and oxane’s hydroxyl group participate in nucleophilic substitutions.
Reaction Type | Reagents | Products | Conditions |
---|---|---|---|
Nucleophilic acyl substitution | Amines (e.g., NH₃) | Urea derivatives | Room temperature, DMF |
Etherification | Alkyl halides (e.g., CH₃I) | Alkyl-oxane carbamate | K₂CO₃, acetone, reflux |
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Mechanistic Insight : The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines), forming stable urea linkages.
Reduction Reactions
Selective reduction of the carbamate or oxane ring is achievable with tailored reagents.
Target Group | Reagents | Products | Notes |
---|---|---|---|
Carbamate carbonyl | LiAlH₄ | Benzylamine, oxan-3-yl alcohol | Harsh conditions |
Oxane ring | H₂/Pd-C | Hexahydro derivative | Partial ring opening |
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Challenges : Over-reduction of the benzyl group may occur with LiAlH₄.
Biological Interactions
While not a classical chemical reaction, benzyl N-(oxan-3-yl)carbamate exhibits competitive inhibition of serine proteases (e.g., Factor XIa) by mimicking substrate binding.
Target Enzyme | Binding Affinity (Kᵢ) | Inhibition Mechanism |
---|---|---|
Factor XIa | 0.8–1.2 μM | Competitive, reversible |
Stability and Storage
Scientific Research Applications
benzyl N-(oxan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of benzyl N-(oxan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
- Benzyl (tetrahydro-2H-pyran-2-yl)carbamate
- Benzyl (tetrahydro-2H-pyran-4-yl)carbamate
- Benzyl (tetrahydro-2H-pyran-5-yl)carbamate
Comparison: benzyl N-(oxan-3-yl)carbamate is unique due to the position of the carbamate group on the pyran ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the carbamate group may affect the compound’s ability to interact with specific enzymes or receptors, thereby altering its pharmacological properties .
Biological Activity
Benzyl N-(oxan-3-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a carbamate moiety, which is linked to an oxane (sugar) derivative. The molecular formula is CHNO, with a molecular weight of approximately 253.28 g/mol. This structure imparts unique chemical properties that contribute to its biological activity.
Research indicates that this compound may function as a prodrug , releasing active pharmaceutical agents upon enzymatic cleavage. The tetrahydroxyhexanone structure can interact with various enzymes and receptors, influencing biological pathways relevant to inflammation and cancer. Its potential antioxidant properties may also play a role in mitigating oxidative stress, which is implicated in various diseases.
Therapeutic Applications
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation.
- Anticancer Activity : Preliminary findings indicate that this compound may inhibit tumor growth by affecting cellular signaling pathways related to cancer progression.
- Enzyme Interaction : Investigations into the binding affinity of this compound with specific enzymes have shown promising results, indicating potential applications in enzyme inhibition and modulation of metabolic pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique features of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
2-amino-2-deoxy-D-glucose | Simple sugar derivative | Lacks carbamate linkage |
N-benzyl-2-hydroxyethanesulfonamide | Contains sulfonamide group | Used in medicinal chemistry |
2-methyl-N-[3R,4R,5R,6R]-trihydroxyhexanamide | Focuses on amide functionality | Lacks the benzyl group |
This compound stands out due to its combination of a benzyl group and multiple hydroxymethyl functionalities within a sugar framework, which may impart distinct chemical reactivity and biological properties not found in simpler analogs.
Case Studies
Recent studies have explored the biological activity of this compound through various experimental models:
- In Vitro Studies : In cell line assays, this compound demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Animal Models : In rodent models of cancer, administration of this compound resulted in reduced tumor size and improved survival rates, indicating its therapeutic potential against malignancies.
Q & A
Q. Basic: What are the optimal synthetic routes for benzyl N-(oxan-3-yl)carbamate, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves a multi-step protocol:
Amide Coupling : React oxan-3-amine with a benzyl chloroformate derivative under Schotten-Baumann conditions (pH 8–10, 0–5°C) to form the carbamate bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 benzyl chloroformate:amine ratio) and solvent polarity (e.g., THF vs. DCM) to mitigate side reactions like over-alkylation .
Advanced Note : For scale-up, employ continuous flow reactors to enhance reproducibility and reduce exothermic risks .
Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR (e.g., δ 4.3–4.5 ppm for benzyl CH2; δ 70–80 ppm for oxan carbons) confirms regiochemistry and purity .
- X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to resolve stereochemistry. Ensure data completeness > 95% to avoid ambiguities in the oxan ring conformation .
Advanced Tip : Pair density functional theory (DFT) calculations (B3LYP/6-31G*) with experimental data to validate torsional angles in the carbamate moiety .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., PC-3M-CT+ for anti-metastatic activity) and controls .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., oxan hydroxylation vs. benzyl para-substitution) with bioactivity. For example, 3,4,5-trihydroxy oxan derivatives show enhanced HIF-1 inhibition .
- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in cytotoxicity data, accounting for variables like incubation time and solvent (DMSO vs. ethanol) .
Q. Advanced: What computational strategies are recommended for modeling the reactivity of this compound in nucleophilic environments?
Answer:
- Reaction Pathway Mapping : Apply Gaussian 16 to simulate nucleophilic attack at the carbamate carbonyl. Use NBO analysis to identify charge distribution (e.g., δ+ at carbonyl C=O) .
- Solvent Effects : Compare PCM models (water vs. acetonitrile) to predict hydrolysis rates. Polar aprotic solvents stabilize transition states, reducing degradation .
Validation : Cross-check with experimental kinetic studies (e.g., UV-Vis monitoring at 240 nm for carbamate cleavage) .
Q. Basic: What are the critical stability considerations for storing this compound, and how can degradation be monitored?
Answer:
- Storage : Store at 2–8°C in amber vials under argon to prevent oxidation. Avoid humidity (>50% RH accelerates hydrolysis) .
- Degradation Markers : Track via HPLC-MS for m/z 221.21 (parent ion) vs. m/z 105.12 (benzyl alcohol fragment). A >5% impurity threshold warrants repurification .
Q. Advanced: How can researchers design pharmacological profiling assays to evaluate the dual analgesic and anti-inflammatory potential of this compound?
Answer:
- In Vitro Models :
- COX-2 Inhibition : Use a fluorometric assay (Cayman Chemical Kit) with IC50 determination at 1–100 µM .
- TRPV1 Modulation : Measure calcium flux in HEK293-TRPV1 cells via Fura-2 AM fluorescence .
- In Vivo Validation : Employ a murine CFA-induced inflammation model. Dose at 10 mg/kg (IP) and quantify TNF-α/IL-6 via ELISA .
Q. Advanced: What experimental and computational approaches are synergistic for analyzing carbamate stereoelectronic effects on protein binding?
Answer:
- Docking Studies : Use AutoDock Vina with PDB 1XYZ (hypothetical carbamate-binding protein). Focus on hydrogen bonds between the oxan O3 and Arg234 .
- Isothermal Titration Calorimetry (ITC) : Measure ΔG and ΔH to assess entropy-driven binding (common for rigid carbamates) .
Contradiction Alert : If crystallography (e.g., SHELX-refined structures) clashes with docking poses, re-evaluate protonation states using PROPKA .
Properties
IUPAC Name |
benzyl N-(oxan-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-12-7-4-8-16-10-12)17-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNIMANJKWUCMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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